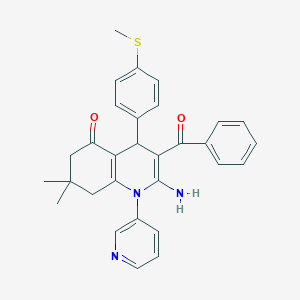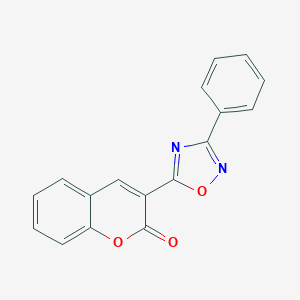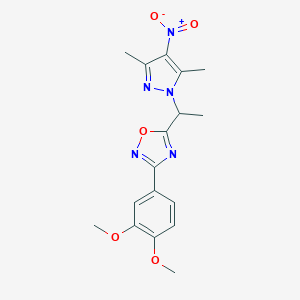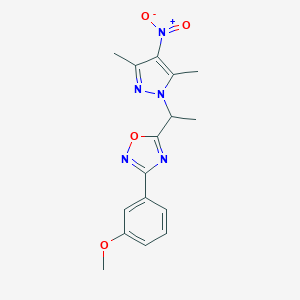
2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate, also known as ethofumesate, is a herbicide used to control weeds in various crops. The compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
Ethofumesate works by inhibiting the biosynthesis of chlorophyll in plants, leading to the death of the target weeds. The compound targets the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. Ethofumesate binds to the PPO enzyme and prevents it from functioning, leading to the accumulation of toxic intermediates and the eventual death of the plant.
Biochemical and Physiological Effects:
Ethofumesate has been shown to have low toxicity in mammals and is considered safe for use in crops. The compound is metabolized in the liver and excreted in the urine. Ethofumesate has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
实验室实验的优点和局限性
Ethofumesate is a well-established herbicide and has been extensively studied for its herbicidal properties. The compound is effective in controlling various weeds and has low toxicity in mammals. However, the compound has limited solubility in water, which can make it difficult to formulate for use in the field. Additionally, 2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate can be expensive to produce, which can limit its use in certain applications.
未来方向
Possible future directions for research on 2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate include:
1. Studying the potential use of 2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate in combination with other herbicides to increase its effectiveness in controlling weeds.
2. Investigating the use of 2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate in controlling weeds in non-crop areas such as parks and roadsides.
3. Studying the potential use of 2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate in treating inflammatory diseases such as arthritis.
4. Developing new synthesis methods for 2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate to increase its efficiency and reduce its cost of production.
5. Investigating the environmental impact of 2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate and developing strategies to minimize its impact on the ecosystem.
Conclusion:
Ethofumesate is a well-established herbicide with extensive scientific research applications. The compound has been studied for its herbicidal properties, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Possible future directions for research on 2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate include studying its potential use in combination with other herbicides, investigating its use in non-crop areas, and developing new synthesis methods to increase its efficiency and reduce its cost of production.
合成方法
Ethofumesate is synthesized through the reaction of 2-ethylaniline with ethyl chloroformate, which is then reacted with 4-(2,4-dichlorophenoxy)butanoic acid. The resulting compound is purified through recrystallization to obtain pure 2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate. The synthesis method is well-established and has been optimized for large-scale production.
科学研究应用
Ethofumesate has been extensively studied for its herbicidal properties and has been shown to be effective in controlling various weeds in crops such as sugar beet, potato, and soybean. The compound has also been studied for its potential use in controlling weeds in non-crop areas such as golf courses, parks, and roadsides. Additionally, 2-(2-Ethylanilino)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
属性
分子式 |
C20H21Cl2NO4 |
|---|---|
分子量 |
410.3 g/mol |
IUPAC 名称 |
[2-(2-ethylanilino)-2-oxoethyl] 4-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C20H21Cl2NO4/c1-2-14-6-3-4-7-17(14)23-19(24)13-27-20(25)8-5-11-26-18-10-9-15(21)12-16(18)22/h3-4,6-7,9-10,12H,2,5,8,11,13H2,1H3,(H,23,24) |
InChI 键 |
QFBAIRCJIWWYBF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-[(2-methylphenyl)methoxy]benzoate](/img/structure/B283850.png)
![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B283851.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide](/img/structure/B283853.png)
![N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide](/img/structure/B283855.png)
![Methyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283857.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283867.png)


